molecular formula C8H15N3O2 B7543560 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide

1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide

Cat. No.: B7543560
M. Wt: 185.22 g/mol
InChI Key: CIBHRFGYWHIIIR-UHFFFAOYSA-N
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Description

1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and oxo functional groups. One common method involves the reaction of a suitable pyrrolidine precursor with an appropriate amine and carbonyl source under controlled conditions. For example, the reaction of 3-chloro-1-(4-chlorophenyl)propan-1-one with a pyrrolidine derivative can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.

    Biology: The compound’s interactions with biological targets make it useful in studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide is unique due to the presence of both amino and oxo functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-amino-3-oxopropyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-7(12)3-5-11-4-1-2-6(11)8(10)13/h6H,1-5H2,(H2,9,12)(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBHRFGYWHIIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCC(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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